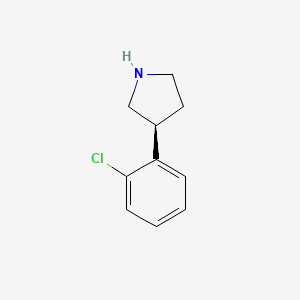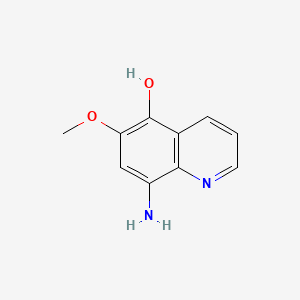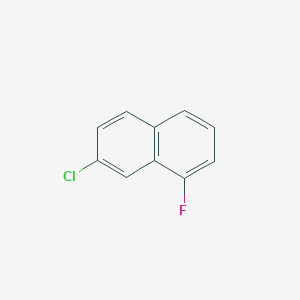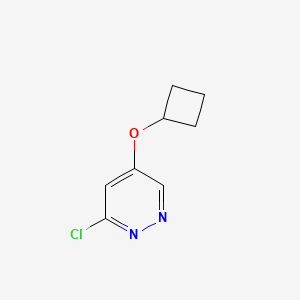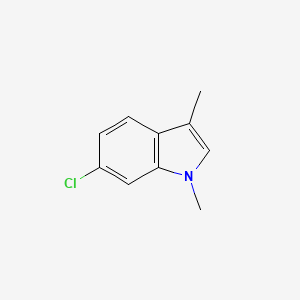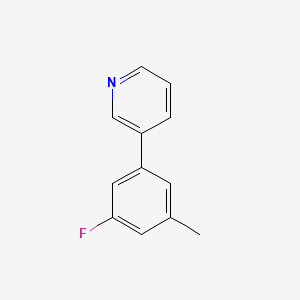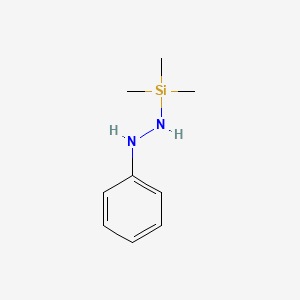
1-Phenyl-2-(trimethylsilyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C9H16N2Si. It contains a phenyl group attached to a hydrazine moiety, which is further substituted with a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-Phenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
1-Phenyl-2-(trimethylsilyl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)hydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl group enhances the stability of the hydrazine moiety, allowing it to participate in reactions that form azo compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
1-Phenylhydrazine: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
2-Phenylhydrazine: Similar structure but with the phenyl group attached to a different nitrogen atom.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both the phenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
属性
CAS 编号 |
13271-92-6 |
|---|---|
分子式 |
C9H16N2Si |
分子量 |
180.32 g/mol |
IUPAC 名称 |
1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
InChI 键 |
ZVWJFSCKAIBVPB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


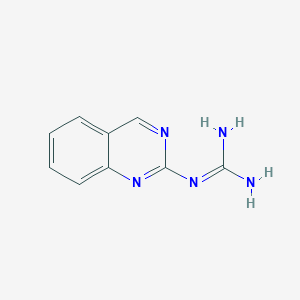
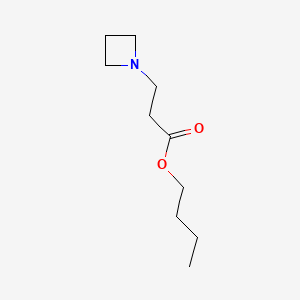
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
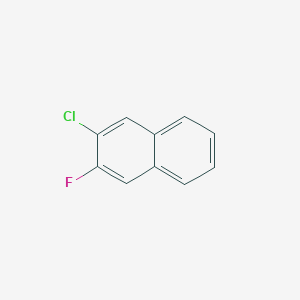
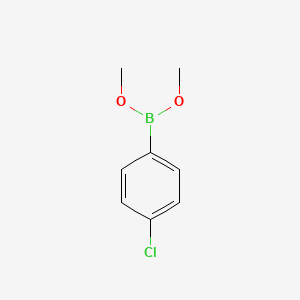
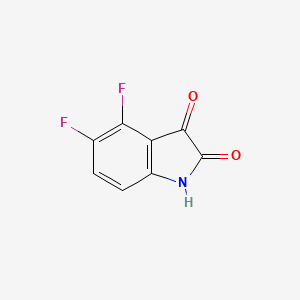
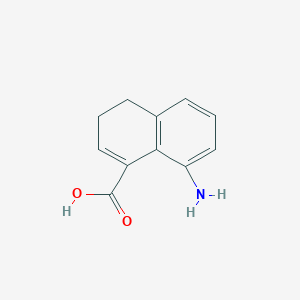
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
